4-BROMOBUTYRIC ACID, [1-14C]
Description
Significance of Isotopic Labeling ([1-14C]) in Contemporary Biochemical Investigations
Isotopic labeling is a foundational technique in modern biochemistry, providing a method to trace the journey of a molecule through a reaction or a metabolic pathway. wikipedia.org By replacing a standard carbon atom with its radioactive isotope, carbon-14 (B1195169), researchers can monitor the molecule's fate without significantly altering its chemical behavior. wikipedia.orgpressbooks.pub This is because the labeled isotope has the same number of protons and electrons as its non-labeled counterpart, ensuring it participates in biochemical reactions in a nearly identical manner. wikipedia.org
The key advantage of using a radiolabel like 14C is the ability to detect its presence with high sensitivity. creative-proteomics.com Techniques such as liquid scintillation counting and autoradiography of gels allow for the precise quantification and localization of the labeled compound and its metabolic byproducts. wikipedia.orgpressbooks.pub This enables detailed investigations into metabolic fluxes, the contributions of different pathways, and the kinetics of enzymatic reactions. fiveable.me The information gleaned from these studies is crucial for understanding cellular processes in both normal and diseased states. silantes.comlongdom.org
Historical Trajectory of Radiolabeled Compound Utilization in Metabolic and Mechanistic Studies
The use of radiolabeled compounds as investigative tools has a rich history in drug discovery and development, fundamentally shaping our understanding of how biological systems process chemical substances. nih.gov Initially, the primary radioisotopes used were carbon-14 and tritium (B154650) (3H), which proved invaluable for conducting absorption, distribution, metabolism, and excretion (ADME) studies. nih.govnih.gov These studies are essential for determining the lifecycle of a potential drug candidate within an organism. acs.org
Historically, radiolabeled compounds have been employed to:
Identify and elucidate the structure of metabolites. nih.gov
Determine the extent of drug absorption and bioavailability. nih.gov
Investigate tissue distribution and potential accumulation. nih.gov
Trace routes of excretion from the body. nih.gov
Uncover presystemic metabolism. nih.gov
Advances in radiochemistry technology have allowed for the earlier integration of these studies in the preclinical and clinical development phases, providing crucial mechanistic insights. nih.gov The data generated from studies using radiolabeled compounds continues to be an integral part of drug discovery and development, offering a level of quantitative detail that other analytical techniques may not provide. nih.govnih.gov
Scope and Focused Research Avenues for [1-14C] 4-Bromobutyric Acid as a Tracer
[1-14C] 4-Bromobutyric acid, as a bifunctional molecule, offers unique opportunities for research. fishersci.atscbt.com The bromine atom provides a reactive site for alkylation, while the 14C-labeled carboxylic acid group serves as a tracer. biosynth.com This dual functionality makes it a valuable tool for specific research applications.
One primary area of research involves its use as an alkylating agent to probe the active sites of enzymes. For instance, 4-bromobutyric acid has been used in studies attempting to carboxyalkylate cysteine residues in enzymes. nih.gov By tracking the 14C label, researchers can determine if the alkylation event has occurred and can subsequently identify the modified amino acid residues, providing insight into enzyme structure and function.
Furthermore, this compound can be used to study metabolic pathways where short-chain fatty acids or their derivatives are involved. The radiolabel allows for the tracing of the carbon backbone of the molecule as it is metabolized by the cell. This can reveal novel metabolic transformations or the involvement of the compound in unexpected cellular processes. For example, studies have investigated the reaction of brominated acids with enzymes like methyl-coenzyme M reductase to understand their binding and reactivity. nih.gov
The synthesis of more complex radiolabeled molecules can also start with [1-14C] 4-bromobutyric acid. It can serve as a key intermediate in the preparation of radiolabeled pharmaceuticals and other bioactive compounds, where the carbon-14 label is retained in the final product for use in metabolic and pharmacokinetic studies. chemimpex.comnbinno.com
Interactive Data Table: Properties of 4-Bromobutyric Acid
| Property | Value | Source |
| Molecular Formula | C4H7BrO2 | nih.govnih.gov |
| Molecular Weight | 167.00 g/mol | scbt.comnih.gov |
| CAS Number | 2623-87-2 | nih.gov |
| Appearance | White to pale yellow crystalline solid | nbinno.com |
| Melting Point | 30-31 °C | sigmaaldrich.com |
| Boiling Point | 128-131 °C at 11 mmHg | sigmaaldrich.com |
| Solubility | Soluble in water and dilute alkali | fishersci.at |
Interactive Data Table: Properties of [1-14C] 4-Bromobutyric Acid
| Property | Value | Source |
| Molecular Formula | C4H7BrO2 | nih.gov |
| Molecular Weight | 168.99 g/mol | nih.gov |
| CAS Number | 19067-38-0 | nih.gov |
| Synonym | 4-Bromobutyric acid, [1-14c] | nih.gov |
Properties
CAS No. |
19067-38-0 |
|---|---|
Molecular Formula |
C4H7BrO2 |
Molecular Weight |
168.994 |
IUPAC Name |
4-bromobutanoic acid |
InChI |
InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)/i4+2 |
InChI Key |
GRHQDJDRGZFIPO-DOMIDYPGSA-N |
SMILES |
C(CC(=O)O)CBr |
Origin of Product |
United States |
Radiochemical Synthesis and Comprehensive Purity Assessment of 1 14c 4 Bromobutyric Acid
Methodologies for [1-¹⁴C] 4-Bromobutyric Acid Radiosynthesis
The synthesis of [1-¹⁴C] 4-bromobutyric acid requires a strategic approach to incorporate the ¹⁴C isotope at the specific C-1 position of the carboxylic acid group. This involves careful selection of precursors and optimization of reaction pathways to achieve high radiochemical yield and purity.
Precursor Selection and Strategic Carbon-14 (B1195169) Incorporation
The choice of precursor is critical in radiolabeling and is often dictated by the availability of the ¹⁴C-labeled starting material and the synthetic route that ensures the label is in a metabolically stable position. selcia.com For the synthesis of [1-¹⁴C] 4-bromobutyric acid, common ¹⁴C precursors include potassium cyanide ([¹⁴C]KCN) or barium carbonate (Ba[¹⁴C]O₃). nih.gov
A prevalent strategy involves the use of a precursor that can be readily converted to the carboxylic acid group. For instance, a common approach is the carboxylation of a suitable Grignard reagent with [¹⁴C]CO₂, which is generated from Ba[¹⁴C]O₃. nih.gov Another pathway could involve the use of [¹⁴C]KCN to introduce the labeled carbon, followed by hydrolysis to the carboxylic acid. researchgate.net The selection of the precursor directly influences the subsequent reaction pathway and the efficiency of ¹⁴C incorporation.
Optimized Reaction Pathways for Site-Specific Labeling
Site-specific labeling is crucial to ensure that the radiotracer provides accurate information about the metabolic fate of the molecule. nih.gov For [1-¹⁴C] 4-bromobutyric acid, the ¹⁴C atom must be exclusively at the carboxyl carbon.
One optimized pathway begins with a suitable three-carbon non-radioactive precursor which is then reacted with a ¹⁴C-labeled one-carbon synthon. A plausible synthetic route is the reaction of 3-bromopropyl magnesium bromide with [¹⁴C]CO₂. This Grignard reaction is a well-established method for forming carbon-carbon bonds and introducing a carboxyl group.
Alternatively, a method starting from γ-butyrolactone can be adapted for radiolabeling. The non-radioactive synthesis involves the ring-opening of γ-butyrolactone with hydrobromic acid. chemicalbook.comnih.gov For the radiolabeled synthesis, a precursor such as [1-¹⁴C]γ-butyrolactone would be required, which itself would need to be synthesized from a simpler ¹⁴C source.
Another potential pathway is the Hunsdiecker reaction, which involves the conversion of a carboxylic acid to an organic halide with one less carbon atom. acs.org While this is typically a decarboxylative halogenation, variations of this chemistry could potentially be adapted for introducing a labeled carboxyl group.
The table below outlines a potential reaction pathway for the synthesis of [1-¹⁴C] 4-Bromobutyric Acid.
| Step | Reactant 1 | Reactant 2 | Key Conditions | Product |
| 1 | 1,3-Dibromopropane | Magnesium | Dry ether | 3-Bromopropylmagnesium bromide |
| 2 | 3-Bromopropylmagnesium bromide | [¹⁴C]CO₂ (from Ba[¹⁴C]O₃ + acid) | Dry ether, low temperature | [1-¹⁴C] 4-Bromobutyric acid (after acidic workup) |
Radiochemical Yield Optimization and Efficiency Evaluation
The efficiency of a radiochemical synthesis is measured by its radiochemical yield (RCY), which is the percentage of the initial radioactivity that is incorporated into the final purified product. nih.gov Optimizing the RCY is critical due to the high cost and limited availability of ¹⁴C precursors. openmedscience.com
Factors influencing the RCY include reaction conditions such as temperature, reaction time, and the stoichiometry of reactants. nih.gov For the Grignard carboxylation route, ensuring the complete generation and reaction of the Grignard reagent is vital. Any side reactions, such as reaction with moisture or atmospheric CO₂, will reduce the yield.
The efficiency of the synthesis is evaluated by quantifying the radioactivity of the starting material and the final product using techniques like liquid scintillation counting. eag.com The radiochemical yield is then calculated as:
RCY (%) = (Activity of purified [1-¹⁴C] 4-bromobutyric acid / Initial activity of ¹⁴C precursor) x 100
Achieving a high RCY minimizes radioactive waste and maximizes the production of the desired radiolabeled compound. nih.gov
Advanced Analytical Techniques for Radiochemical Purity and Identity Confirmation
Ensuring the radiochemical purity and confirming the chemical identity of [1-¹⁴C] 4-bromobutyric acid is paramount for its use in scientific studies. selcia.comselcia.com This requires the use of sophisticated analytical techniques that can separate the radiolabeled product from any radioactive impurities and confirm its molecular structure.
Chromatographic Separation Methods for Radiolabeled Species (e.g., Radio-HPLC, Radio-TLC, Radio-GC)
Chromatographic techniques are essential for separating the desired radiolabeled compound from unreacted precursors and radiolabeled byproducts. slideshare.net
Radio-High-Performance Liquid Chromatography (Radio-HPLC): This is a powerful technique for the purification and analysis of radiolabeled compounds. nih.gov The sample is passed through a column, and the separated components are detected by both a conventional detector (e.g., UV) and a radioactivity detector. oup.comnih.gov This allows for the quantification of both the chemical and radiochemical purity. For [1-¹⁴C] 4-bromobutyric acid, a reverse-phase HPLC method would likely be employed. eag.com
Radio-Thin-Layer Chromatography (Radio-TLC): Radio-TLC is a simpler and faster method for assessing radiochemical purity. researchgate.netezag.com A small spot of the sample is applied to a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is then analyzed using a radio-TLC scanner, providing the retention factor (Rf) values for the product and any impurities. uochb.czlablogic.com
Radio-Gas Chromatography (Radio-GC): For volatile compounds or their volatile derivatives, Radio-GC can be used. unm.edu The sample is vaporized and passed through a GC column, with the eluent passing through a radioactivity detector. This technique can provide high-resolution separation of radiolabeled compounds.
The following table summarizes the application of these chromatographic techniques.
| Technique | Principle | Application for [1-¹⁴C] 4-Bromobutyric Acid |
| Radio-HPLC | Separation based on differential partitioning between a mobile and stationary phase, with online radioactivity detection. researchgate.net | Quantitative determination of radiochemical purity and preparative purification. |
| Radio-TLC | Separation based on differential migration on a solid support, with subsequent scanning for radioactivity. ezag.com | Rapid screening of reaction progress and qualitative assessment of radiochemical purity. |
| Radio-GC | Separation of volatile compounds in the gas phase with radioactivity detection. | Analysis of volatile derivatives of the acid for purity assessment. |
Spectroscopic Characterization Coupled with Radioactivity Detection (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are used to confirm the chemical identity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the non-radioactive ("cold") standard of 4-bromobutyric acid. chemicalbook.com For the ¹⁴C-labeled compound, while the ¹⁴C nucleus itself is not typically observed in standard NMR, the spectra of the labeled compound should be identical to the cold standard, confirming its chemical structure. uochb.cz
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. rsc.org For [1-¹⁴C] 4-bromobutyric acid, the mass spectrum will show a molecular ion peak corresponding to the ¹⁴C-containing molecule, confirming the successful incorporation of the isotope. selcia.com High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition. Accelerator Mass Spectrometry (AMS) is an ultra-sensitive technique that can detect extremely low levels of ¹⁴C, making it valuable for studies using microdosing. openmedscience.compharmaron.comrsc.org
The combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of the purity and identity of [1-¹⁴C] 4-bromobutyric acid, ensuring its suitability for use in research applications. selcia.com
Quantitative Radiometric Purity Determination (e.g., Liquid Scintillation Counting, Accelerator Mass Spectrometry)
Following chromatographic separation, the quantitative determination of radiometric purity is a critical step to ascertain the proportion of radioactivity corresponding to the chemical form of [1-¹⁴C] 4-Bromobutyric Acid relative to the total radioactivity of the sample. This is typically accomplished using highly sensitive detection techniques such as Liquid Scintillation Counting (LSC) and Accelerator Mass Spectrometry (AMS).
Liquid Scintillation Counting (LSC)
Liquid Scintillation Counting is a widely used analytical technique for quantifying the radioactivity of low-energy beta-emitting isotopes like Carbon-14. revvity.co.jp The principle involves dissolving the sample, or fractions collected from a separation technique like HPLC, in a liquid scintillation cocktail. This cocktail contains a solvent and fluors (scintillators) that emit light when excited by the beta particles released from the decay of ¹⁴C. revvity.co.jp These light flashes, or scintillations, are detected and converted into electrical pulses by photomultiplier tubes (PMTs) within the LSC instrument. The number of pulses is proportional to the amount of radioactivity in the sample.
For quantitative analysis of [1-¹⁴C] 4-Bromobutyric Acid, aliquots of the purified product are mixed with an appropriate scintillation cocktail in vials. The instrument then measures the decay events, typically reported in Counts Per Minute (CPM). By comparing the CPM of the product peak from chromatography to the total CPM of all radioactive species detected, the radiochemical purity can be calculated. researchgate.net Modern LSC systems, such as the Tri-Carb series, can discriminate between different types of radiation and are optimized for ¹⁴C detection. revvity.co.jp The counting efficiency, which depends on factors like the sample composition and the chosen cocktail, must be determined using calibrated standards to convert CPM to absolute activity (Disintegrations Per Minute, DPM). ezag.comarizona.edu
Interactive Table 1: Illustrative LSC Data for Purity Assessment of [1-¹⁴C] 4-Bromobutyric Acid after HPLC Separation
| HPLC Fraction | Net Counts Per Minute (CPM) | % of Total Radioactivity | Radiochemical Purity Contribution |
| Pre-peak Impurity | 1,500 | 0.75% | 0.75% (Impurity) |
| [1-¹⁴C] 4-Bromobutyric Acid | 195,000 | 97.50% | 97.50% (Product) |
| Post-peak Impurity | 3,500 | 1.75% | 1.75% (Impurity) |
| Total | 200,000 | 100.00% | Radiochemical Purity = 97.5% |
Note: Data are hypothetical and for illustrative purposes.
Accelerator Mass Spectrometry (AMS)
Accelerator Mass Spectrometry offers a significant increase in sensitivity over decay-counting methods like LSC, often by a factor of up to one million. nih.gov Instead of measuring radioactive decay, AMS directly counts the number of individual ¹⁴C atoms in a sample. radiocarbon.com This makes it an ultra-sensitive analytical method for isotope measurement. nih.gov
The process begins with the conversion of the sample, such as the purified [1-¹⁴C] 4-Bromobutyric Acid, into solid graphite (B72142). radiocarbon.com This graphite target is then placed in an ion source where it is bombarded to produce a beam of negative ions. These ions are injected into a tandem Van de Graaff accelerator and accelerated to extremely high energies (mega-electron volts). nih.govlibretexts.org Inside the accelerator, electrons are stripped from the ions, breaking apart molecular isobars (like ¹³CH⁻) that would otherwise interfere with ¹⁴C detection. The resulting highly charged positive ions are then separated by mass, charge, and energy using a series of magnets and detectors, allowing for the specific counting of ¹⁴C ions. nih.govlibretexts.org
The exquisite sensitivity of AMS allows for the analysis of much smaller sample sizes and lower levels of radioactivity compared to LSC. radiocarbon.com Results in AMS are typically expressed as a ratio of the rare isotope to a stable isotope (e.g., ¹⁴C/¹³C or ¹⁴C/¹²C). libretexts.org This method is particularly valuable for confirming the purity of compounds with very high specific activity or when only minute quantities of the substance are available.
Interactive Table 2: Example AMS Analysis Results for [1-¹⁴C] 4-Bromobutyric Acid
| Sample Analyte | Isotope Ratio Measured | Sensitivity (Attomole - amol) | Dynamic Range |
| [1-¹⁴C] 4-Bromobutyric Acid | ¹⁴C/¹³C | <1 amol /mg Carbon researchgate.net | >4 orders of magnitude researchgate.net |
| Background Blank | ¹⁴C/¹³C | ~Limit of Detection | N/A |
Note: Data are based on typical instrument performance specifications and are for illustrative purposes. nih.govresearchgate.net
Application in Biochemical and Metabolic Pathway Elucidation Studies
Elucidation of Carbon Flux in Intermediary Metabolism Using [1-14C] 4-Bromobutyric Acid
The strategic placement of the ¹⁴C label on 4-bromobutyric acid enables researchers to track its journey through the intricate network of intermediary metabolism. This allows for a quantitative analysis of how carbon atoms from this specific molecule are distributed among different metabolic pools, a concept known as carbon flux analysis.
While direct studies utilizing [1-14C] 4-bromobutyric acid are not extensively documented in publicly available literature, the behavior of its close structural analog, 4-bromocrotonic acid, provides a strong basis for its application in studying fatty acid metabolism. 4-bromocrotonic acid is a known inhibitor of fatty acid oxidation. smolecule.comnih.gov It has been shown to potently inhibit key enzymes in the β-oxidation spiral. smolecule.com
Table 1: Inhibitory Effects of 4-Bromocrotonic Acid on Mitochondrial Respiration
This table summarizes the inhibitory effects of 4-bromocrotonic acid, an analog of 4-bromobutyric acid, on the respiration of coupled rat heart mitochondria with various substrates. The data indicates a specific inhibition of fatty acid and ketone body metabolic pathways.
| Substrate | Effect of 4-Bromocrotonic Acid | Pathway Affected |
| Palmitoylcarnitine | Effective Inhibition | Fatty Acid Oxidation |
| Acetoacetate | Effective Inhibition | Ketone Body Degradation |
| 3-Hydroxybutyrate | Partial Inhibition | Ketone Body Degradation |
| Pyruvate (B1213749) | No Effect | Glycolysis/TCA Cycle |
Data sourced from studies on 4-bromocrotonic acid in rat heart mitochondria. nih.gov
Ketone bodies are produced from acetyl-CoA, primarily derived from fatty acid oxidation in the liver, especially during periods of fasting or low carbohydrate intake. libretexts.org The study of ketone body metabolism is another area where [1-14C] 4-bromobutyric acid can be applied. Research on 4-bromocrotonic acid has demonstrated that it not only inhibits fatty acid oxidation but also the degradation of ketone bodies. nih.govresearchgate.net
Specifically, 4-bromocrotonic acid was found to inactivate acetoacetyl-CoA thiolase, an enzyme essential for both the final step of β-oxidation and the utilization of ketone bodies. nih.gov When using [1-14C] 4-bromobutyric acid, the radiolabel allows for the investigation of its influence on ketogenesis and ketone body utilization. Researchers can measure the incorporation of the ¹⁴C label into ketone bodies, which would indicate if the compound itself is a substrate for ketogenesis. More importantly, it can be used to quantify the disruption of normal ketone body turnover caused by the compound's inhibitory actions. frontiersin.orgmdpi.com A kinetic evaluation showed that acetoacetyl-CoA thiolase was inactivated more rapidly by 4-bromocrotonic acid than the rate of respiration supported by acetoacetate, suggesting the thiolytic cleavage of acetoacetyl-CoA is not the rate-limiting step in ketone body degradation. nih.gov
Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is energetically fueled by ATP derived from fatty acid β-oxidation. ruc.dk By inhibiting fatty acid oxidation, 4-bromobutyric acid and its analogs can indirectly affect the rate of gluconeogenesis. While there is no direct evidence of [1-14C] 4-bromobutyric acid participating as a carbon substrate in these pathways, its utility lies in probing their regulation.
The introduction of [1-14C] 4-bromobutyric acid would allow researchers to confirm that its carbon skeleton does not get incorporated into glucose or newly synthesized lipids. This would solidify its role as a specific inhibitor of fatty acid catabolism. Consequently, any observed changes in the rates of gluconeogenesis or lipogenesis could be attributed to the downstream effects of this inhibition, such as reduced ATP supply or an accumulation of acetyl-CoA. nih.gov This makes the labeled compound a useful tool for studying the intricate regulatory links between fatty acid oxidation and anabolic pathways like gluconeogenesis and lipogenesis.
Investigation of Ketone Body Metabolism and Utilization
Enzyme Mechanism and Substrate Specificity Investigations with [1-14C] 4-Bromobutyric Acid
The unique chemical properties of halogenated fatty acids, combined with the traceability afforded by radiolabeling, make them excellent probes for investigating enzyme mechanisms and defining substrate specificity.
Radiolabeled ligands like [1-14C] 4-bromobutyric acid are standard tools for studying the binding characteristics of a molecule to its target enzyme or receptor. wikipedia.org Through saturation binding experiments, the [1-14C] labeled compound can be used to determine key binding parameters such as the dissociation constant (Kd), which measures the affinity of the inhibitor for the enzyme, and the maximum binding capacity (Bmax), which indicates the concentration of binding sites in a given tissue. wikipedia.org
Although specific binding studies for [1-14C] 4-bromobutyric acid are not widely reported, this methodology would be critical in characterizing its interaction with enzymes in the fatty acid metabolism pathway. For example, such studies could quantify its binding affinity to various acyl-CoA synthetases or dehydrogenases, providing a molecular basis for its inhibitory effects.
Halogenated analogs of natural substrates are often used as mechanistic probes to study enzyme-catalyzed reactions. asm.org 4-bromobutyric acid, particularly its activated CoA form, can serve as an inhibitor or alternative substrate for various enzymes, including carboxylases and dehydrogenases.
Studies with related bromo-compounds have provided insight into enzyme mechanisms. For instance, 3-bromopyruvate, an analog of the product oxaloacetate, has been used to study the active site of pyruvate carboxylase. nih.gov It binds in the active site, providing clues about the orientation of the natural substrate during catalysis. nih.gov Similarly, [1-14C] 4-bromobutyric acid could be used to probe the active sites of acyl-CoA dehydrogenases, which are key enzymes in β-oxidation. The radiolabel would be instrumental in determining the fate of the inhibitor, such as whether it forms a covalent bond with an active site residue, a common mechanism for irreversible inhibitors. wikipedia.org This information is crucial for understanding the chemical mechanism of inhibition and for the rational design of more potent and specific enzyme inhibitors.
Characterization of Active Site Interactions and Inhibitory Effects
4-Bromobutyric Acid, [1-14C] is instrumental in the characterization of enzyme active sites and the elucidation of inhibitory mechanisms. While direct studies on this specific radiolabeled compound are specialized, research on structurally similar compounds provides a strong basis for its application. For instance, studies on the related compound, 4-bromocrotonic acid, have demonstrated its role as a potent inhibitor of fatty acid oxidation. It is enzymatically converted into 3-keto-4-bromobutyryl-CoA, which then effectively inhibits key enzymes such as 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase. nih.gov This suggests that 4-bromobutyric acid likely undergoes a similar bioactivation process to exert its inhibitory effects.
The use of the [1-14C] label in 4-bromobutyric acid would enable researchers to definitively trace its conversion to the activated inhibitor and to quantify its binding to the target enzymes. By incubating the radiolabeled compound with purified enzymes or cell extracts, researchers can identify and quantify the formation of covalent adducts with active site residues. This is exemplified in studies with other brominated acids, such as the reaction of 4-bromobutyric acid with methyl-coenzyme M reductase, where it forms an alkyl-nickel adduct, providing insights into the enzyme's active site. nih.gov The radioactivity would allow for easy detection and measurement of the bound inhibitor, even at low concentrations, facilitating the determination of binding stoichiometry and the identification of the specific amino acid residues involved in the interaction through techniques like radioactive peptide mapping.
Intracellular Transport and Subcellular Compartmentalization Research
Understanding how a molecule moves within a cell and where it localizes is crucial to understanding its function. The radiolabel of 4-Bromobutyric Acid, [1-14C] provides a clear and quantitative method for tracking its transport across cellular membranes and its accumulation in different subcellular compartments.
Analysis of Mitochondrial and Peroxisomal Uptake Mechanisms
Mitochondria and peroxisomes are central hubs for fatty acid metabolism. The inhibition of fatty acid oxidation by related brominated compounds strongly suggests that 4-bromobutyric acid is transported into these organelles. nih.govsmolecule.com While specific transporters for 4-bromobutyric acid have not been fully characterized, it is hypothesized to enter mitochondria via a short-chain fatty acid transporter. The use of 4-Bromobutyric Acid, [1-14C] in isolated mitochondria or peroxisomes allows for the direct measurement of its uptake.
By incubating these organelles with the radiolabeled substrate, researchers can perform kinetic studies to determine the rate of transport and to identify whether the process is passive or requires specific transporters. Competition assays with other fatty acids can further elucidate the specificity of the transport mechanism. Furthermore, derivatives of 4-bromobutyric acid have been used to create mitochondrial targeting agents, highlighting the potential for this class of compounds to accumulate within the mitochondrial matrix. The [1-14C] label is essential for quantifying this accumulation and for studying the factors that influence it.
Studies on Cytosolic Processing and Metabolic Fate
Upon entering the cell, 4-Bromobutyric Acid, [1-14C] is subject to various enzymatic modifications in the cytosol before its transport into organelles. The primary activation step is its conversion to 4-bromobutyryl-CoA, a reaction catalyzed by acyl-CoA synthetases. The use of the radiolabeled compound allows for the detailed study of this activation process.
Pharmacokinetic and Biodistribution Studies in Preclinical Biological Models
Absorption and Distribution Kinetics in In Vivo Systems (Non-Human Mammalian Models)
Specific studies detailing the absorption and distribution kinetics of 4-BROMOBUTYRIC ACID, [1-14C] in non-human mammalian models were not found. Research on other brominated fatty acids, typically with longer carbon chains, indicates that these types of compounds can accumulate in tissues such as the heart, liver, and adipose tissue. nih.govtandfonline.cominchem.org However, direct extrapolation to the short-chain 4-bromobutyric acid is not possible without specific experimental data.
No data is publicly available to provide a quantitative assessment of tissue-specific accumulation and retention for 4-BROMOBUTYRIC ACID, [1-14C]. Biodistribution studies using radiolabeling are essential for determining parameters such as the percentage of injected dose per gram of tissue (%ID/g), but such studies for this specific compound have not been published in the reviewed sources. snmjournals.orgresearchgate.net
Information regarding the time-dependent distribution profiles of 4-BROMOBUTYRIC ACID, [1-14C] in various organ systems is not available. To characterize these profiles, studies would need to measure radioactivity levels in organs at multiple time points post-administration, and this information is not present in the available literature.
Quantitative Assessment of Tissue-Specific Accumulation and Retention
Biotransformation and Metabolite Identification of [1-14C] 4-Bromobutyric Acid
The metabolic fate of 4-BROMOBUTYRIC ACID, [1-14C] has not been specifically documented. Studies on structurally related compounds, such as 4-bromocrotonic acid, suggest that metabolism can occur, leading to intermediates that interact with metabolic pathways like fatty acid oxidation. researchgate.net However, without direct investigation, the specific metabolites and pathways for 4-BROMOBUTYRIC ACID, [1-14C] remain unknown.
There are no published studies that identify or structurally elucidate radiolabeled metabolites of [1-14C] 4-Bromobutyric Acid. The identification process would require the analysis of biological samples (e.g., urine, bile, plasma) from preclinical models to isolate and characterize the chemical structures of any biotransformation products.
The specific metabolic pathways involved in the biotransformation of 4-BROMOBUTYRIC ACID, [1-14C] have not been characterized. While it is plausible that it could undergo dehalogenation and subsequent beta-oxidation, similar to other fatty acids, this has not been experimentally verified. Studies on longer-chain brominated fatty acids have identified metabolites, suggesting that metabolism does occur, but the pathways for this specific short-chain acid are unconfirmed. tandfonline.com
Identification and Structural Elucidation of Radiolabeled Metabolites
Excretion Routes and Elimination Kinetics in Experimental Animals
Detailed information on the excretion routes (e.g., urinary, fecal) and elimination kinetics (e.g., half-life) of 4-BROMOBUTYRIC ACID, [1-14C] in experimental animals is not available in the public literature. Mass balance studies, which quantify the excretion of radiolabeled compounds, are necessary to determine the primary routes and rates of elimination from the body, but this data could not be located for the target compound. pharmaron.com
Renal and Biliary Clearance Mechanisms
The primary route of elimination for the Al-F-18-NO2A-butyric acid complex, a derivative of 4-bromobutyric acid, has been identified as renal clearance. In preclinical studies involving normal balb/c mice, this radiopharmaceutical demonstrated rapid clearance from the blood, with a significant portion being taken up by the kidneys. snmjournals.org
Biodistribution studies revealed a high kidney uptake of 12.2 ± 0.7% of the injected dose per gram of tissue (% ID/g) at 10 minutes post-injection. snmjournals.org This uptake was notably higher than that of established renal imaging agents such as I-131-o-iodohippuric acid (I-131-OIH) and Tc-99m-mercaptoacetyltriglycine (Tc-99m-MAG3), which showed kidney uptakes of 2.73 ± 1.11% ID/g and 6.76 ± 2.28% ID/g, respectively, under the same conditions. snmjournals.org Dynamic whole-body PET imaging confirmed a very high initial uptake in the kidneys, followed by major clearance from this organ within one hour of administration. snmjournals.org This rapid and high-level renal excretion suggests an efficient tubular secretion mechanism, a characteristic feature of effective renal imaging agents. snmjournals.org
While the renal clearance of this 4-bromobutyric acid derivative is well-documented, specific data regarding its biliary clearance from available preclinical studies is limited. The primary excretion pathway observed was through the kidneys into the urine. snmjournals.org Biliary excretion is a process where drugs are transferred from the plasma to the bile by hepatocytes and can be a significant elimination route for certain compounds. unil.ch However, for the Al-F-18-NO2A-butyric acid complex, the focus of the reported research was its efficacy as a renal tracer, and thus, biliary contribution to its clearance was not a primary endpoint of the investigation. snmjournals.org
Biodistribution of Al-F-18-NO2A-butyric Acid Complex in Mice
| Time Point | Blood (% ID/g) | Kidney (% ID/g) |
| 10 min | 2.07 | 12.2 ± 0.7 |
| 60 min | 0.08 | - |
| Data derived from a biodistribution study in normal balb/c mice. snmjournals.org |
Determination of Elimination Half-Life
The elimination half-life of a compound is a critical pharmacokinetic parameter that describes the time required for the concentration of the drug in the body to be reduced by half. For the Al-F-18-NO2A-butyric acid complex, while specific half-life values were not explicitly reported in the available literature, the rapid blood clearance provides qualitative insights into its elimination kinetics. snmjournals.org
The concentration of the radiotracer in the blood dropped significantly from 2.07% of the injected dose per gram at 10 minutes to just 0.08% at 60 minutes post-injection. snmjournals.org This substantial decrease in a short period is indicative of a short elimination half-life, a desirable characteristic for a renal imaging agent as it implies the compound is quickly removed from systemic circulation and excreted. snmjournals.org Further detailed pharmacokinetic modeling would be required to calculate a precise elimination half-life for this compound.
For the parent compound, 4-bromobutyric acid, and its direct [1-14C] labeled form, specific studies determining the elimination half-life in preclinical models were not identified in the conducted search.
Methodological Considerations for Advanced Radiolabeled Tracer Studies
Experimental Design and In Vitro Biological Model Systems
The utility of 4-BROMOBUTYRIC ACID, [1-14C] is demonstrated across a range of in vitro systems, from single cells to whole organs, allowing researchers to investigate its metabolic fate and effects in controlled environments.
Application in Cell Culture Models (e.g., Primary Cell Lines, Immortalized Cell Lines)
In vitro cell culture models are indispensable for dissecting the cellular and molecular mechanisms of action of compounds. 4-bromobutyric acid and its derivatives are frequently studied in immortalized cell lines, particularly in cancer research. science.gov Immortalized cells, which can be cultured indefinitely through methods like viral gene introduction or telomerase expression, provide a consistent and reproducible system for such studies.
The [1-14C]-labeled version of 4-bromobutyric acid is employed as a tracer to follow the parent molecule or its conjugates, enabling studies on cellular uptake, metabolic conversion, and intracellular distribution. For instance, non-labeled 4-bromobutyric acid has been used as a flexible linker to synthesize novel anticancer agents, which were then evaluated against a panel of human cancer cell lines. The use of the radiolabeled analogue in such a context would allow for precise quantification of the compound's association with the cells and its subcellular fate.
Table 1: Examples of Immortalized Human Cell Lines Used in Studies with 4-Bromobutyric Acid Derivatives
| Cell Line | Cell Type / Origin |
| HeLa | Cervical Cancer |
| SiHa | Cervical Cancer |
| COLO-205 | Colon Cancer |
| 4T1 | Breast Cancer |
| MCF-7 | Breast Cancer |
| HEK 293 | Human Embryonic Kidney |
This table is illustrative of cell lines used in research involving the parent compound or its derivatives, providing a basis for potential studies with the radiolabeled version.
Use in Isolated Organ Perfusion Systems
Isolated organ perfusion is an advanced ex vivo technique that maintains a viable organ outside of the body, allowing for the study of physiological and metabolic processes in a controlled, circulation-free environment. This system is ideal for investigating the organ-specific metabolism and distribution of radiolabeled compounds like 4-BROMOBUTYRIC ACID, [1-14C].
A typical perfusion system consists of a reservoir for the oxygenated perfusate (a buffered physiological solution), a roller pump to ensure circulation, an oxygenator, a hemofilter, and a bubble trap, all connected by biocompatible tubing. The organ is placed in a specialized chamber, and its vascular system is cannulated to allow for continuous perfusion at either a constant pressure or constant flow. This setup allows researchers to introduce 4-BROMOBUTYRIC ACID, [1-14C] directly into the organ's circulation and collect samples of the outflowing perfusate and the organ tissue itself for metabolic analysis. This approach can reveal rates of uptake, metabolic pathways, and potential tissue retention of the compound and its metabolites, providing data that is more physiologically relevant than cell culture models alone.
Table 2: Applications of Isolated Organ Perfusion in Radiolabeled Tracer Studies
| Organ | Potential Research Applications |
| Liver | Study of hepatic metabolism, biotransformation, and clearance. |
| Kidney | Investigation of renal uptake, secretion, and excretion pathways. |
| Heart | Analysis of myocardial energy metabolism and substrate utilization. |
| Hind Limb | Examination of peripheral tissue and muscle metabolism. |
Subcellular Fractionation Techniques for Localized Metabolic Analysis
To understand where a compound exerts its effects within a cell, subcellular fractionation is employed. This technique separates major organelles and cellular compartments, such as the nucleus, cytoplasm, mitochondria, and membranes. abcam.comcshlpress.com For studies involving 4-BROMOBUTYRIC ACID, [1-14C], this allows for the precise localization of radioactivity, indicating whether the compound or its metabolites accumulate in specific organelles.
A common method involves the stepwise lysis of cells using non-ionic detergents. nih.gov Initially, a gentle detergent treatment selectively permeabilizes the plasma membrane, releasing the cytosolic contents. Subsequent centrifugation separates the intact nuclei and other organelles from the soluble cytoplasmic fraction. The nuclear pellet can be further washed and purified. abcam.com More rigorous homogenization and differential centrifugation, including ultracentrifugation steps, can isolate mitochondria and membrane fractions. abcam.com By quantifying the 14C in each fraction, researchers can determine the intracellular distribution of the radiolabel, providing crucial insights into the compound's mechanism of action and metabolic processing. nih.gov
Quantitative Analysis of Radioactivity and Data Interpretation
Accurate quantification of the 14C label is fundamental to all tracer studies. This is primarily achieved through liquid scintillation counting, while radiochromatography and autoradiography provide spatial and metabolic information.
Optimized Liquid Scintillation Counting Protocols and Quantitative Data Analysis
Liquid Scintillation Counting (LSC) is the gold standard for quantifying the low-energy beta particles emitted by 14C. radioprotection.org The process involves mixing the radioactive sample with a scintillation cocktail, which contains fluorescent molecules that emit light when struck by a beta particle. A Liquid Scintillation Analyzer detects these light flashes and registers them as counts. researchgate.net
A critical aspect of accurate LSC is correcting for "quenching," a phenomenon where components of the sample (e.g., color, chemical impurities) interfere with the transfer of energy and reduce the light output, leading to an underestimation of radioactivity. Modern analyzers use an external gamma source to generate a Compton spectrum in the sample, the shape of which is altered by quenching. This alteration is quantified by a quench-indicating parameter, such as the Transformed Spectral Index of the External Standard (tSIE). mednexus.org
To perform quantitative analysis, a quench curve is established by measuring a series of standards with known 14C activity and increasing amounts of a quenching agent. This creates a correlation between the counting efficiency (Counts Per Minute / Disintegrations Per Minute) and the tSIE value. mednexus.org The resulting efficiency-quenching relationship, often a polynomial or linear equation, can then be used to automatically calculate the absolute activity (in Bq or DPM) of unknown samples based on their measured count rate and tSIE value. mednexus.org
Table 3: Example of Data for Establishing a 14C Efficiency-Quenching Curve
| Sample | Quench Level (tSIE) | Counting Efficiency (%) |
| Standard 1 | 140 | 17.01 |
| Standard 2 | 128 | 13.99 |
| Standard 3 | 115 | 12.28 |
| Standard 4 | 79 | 9.30 |
| Standard 5 | 48 | 4.10 |
Data adapted from a study on 14C analysis in urine, demonstrating the inverse relationship between the quenching parameter (tSIE) and counting efficiency. mednexus.org
Advanced Radiochromatography and Autoradiography Applications
While LSC provides total radioactivity, it does not distinguish between the parent compound and its metabolites. Radiochromatography techniques, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), are used to separate these different radioactive species. researchgate.net After separation, the distribution of radioactivity on the chromatogram can be analyzed.
Autoradiography is used to visualize the spatial distribution of the 14C label. tandfonline.com While traditional methods used X-ray film, modern advanced applications employ storage phosphor imaging, often referred to as 'imaging plates'. nih.gov These plates are much more sensitive than film and offer a significantly wider dynamic range. nih.gov When a TLC plate or a tissue section from an organ perfusion experiment is exposed to an imaging plate, the plate stores the energy from the beta emissions. A laser scanner then reads the plate, releasing the stored energy as light, which is converted into a high-resolution digital image. This technique allows for the precise quantification of radioactivity in different spots on a chromatogram or within specific regions of a tissue section, providing detailed metabolic and distributional maps. tandfonline.comnih.gov
Table 4: Comparison of Autoradiography Detectors for 14C
| Feature | Traditional X-Ray Film | Storage Phosphor Imaging Plate |
| Sensitivity | Lower | High (approx. 100x greater) |
| Dynamic Range | Narrow, non-linear | Wide, excellent linearity |
| Quantification | Semi-quantitative | Fully quantitative |
| Reusability | Single-use | Reusable after erasing |
| Data Format | Analog (film) | Digital image |
Synergistic Integration with Non-Radiometric Analytical Techniques
The use of 4-BROMOBUTYRIC ACID, [1-14C] as a tracer provides a powerful tool for tracking the molecule's fate in biological systems. The detection of the ¹⁴C isotope allows researchers to easily distinguish compound-related material from the complex endogenous matrix. However, radiometric detection alone does not provide structural or quantitative information beyond the total radioactivity. Therefore, its integration with high-resolution analytical methods is a cornerstone of modern tracer studies.
Combination with Mass Spectrometry for Metabolite Confirmation and Quantification
The coupling of radiodetection with mass spectrometry (MS) is a highly effective strategy in metabolic profiling studies. In a typical workflow, biological samples (such as plasma, urine, or tissue homogenates) are first separated using a chromatographic technique, most commonly high-performance liquid chromatography (HPLC). The HPLC eluent is passed through a radioactivity detector to locate the ¹⁴C-labeled peaks, which correspond to the parent compound and its metabolites. Subsequently, these specific fractions are directed to a mass spectrometer for structural confirmation and quantification.
Mass spectrometry provides the precise mass-to-charge ratio (m/z) of the detected molecules, offering definitive proof of a metabolite's identity. High-resolution mass spectrometry can yield the elemental composition, while tandem mass spectrometry (MS/MS) experiments, where ions are fragmented, provide detailed structural information that helps to pinpoint the site of metabolic modification.
For quantification, while the radioactivity measurement gives an initial estimate, MS-based quantification is often more precise and has become a standard approach. nih.gov Techniques like Liquid Extraction Surface Analysis (LESA) coupled with MS can be used for high-throughput screening and quantification of metabolites from biological samples. osti.gov The use of a stable isotope-labeled internal standard is common practice to correct for matrix effects and variations in ionization efficiency, ensuring high accuracy. nih.govmdpi.com Accelerator Mass Spectrometry (AMS) offers an even more sensitive method for ¹⁴C quantification, capable of detecting the label at levels far below conventional methods, which can be particularly useful when dealing with very low concentrations of a compound or its metabolites. nih.gov
Research Findings:
In a hypothetical study tracking the metabolism of 4-BROMOBUTYRIC ACID, [1-14C], researchers might first use HPLC with in-line radiodetection to identify radioactive peaks. Each peak would then be analyzed by LC-MS/MS. The parent compound would be identified by its characteristic mass spectrum. Metabolites, such as a hydroxylated or debrominated species, would be identified by their unique m/z values and fragmentation patterns compared to the parent compound.
Table 1: Representative LC-MS Data for Metabolite Analysis of 4-BROMOBUTYRIC ACID, [1-14C]
| Analyte | Retention Time (min) | Detected m/z [M-H]⁻ | Proposed Modification | Method of Confirmation |
| 4-BROMOBUTYRIC ACID, [1-14C] | 8.2 | 166.9/168.9 (Br isotopes) | Parent Compound | Co-elution with standard, MS/MS fragmentation |
| Metabolite A | 6.5 | 182.9/184.9 (Br isotopes) | Hydroxylation | Mass shift of +16 amu, MS/MS fragmentation pattern |
| Metabolite B | 5.1 | 88.0 | Debromination, Oxidation | Loss of Br, mass corresponds to succinic acid |
| Metabolite C | 9.5 | 245.0 | Glutathione (B108866) Conjugate | Mass shift consistent with glutathione addition |
Complementary Use with Nuclear Magnetic Resonance Spectroscopy for Structural and Positional Information
While mass spectrometry is unparalleled for providing molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the complete and unambiguous elucidation of a molecule's chemical structure. youtube.com It provides detailed information about the chemical environment of specific atoms (primarily ¹H and ¹³C), their connectivity, and their spatial relationships.
In tracer studies with 4-BROMOBUTYRIC ACID, [1-14C], once a metabolite is isolated (often guided by its radioactivity), NMR analysis is performed to confirm the exact structure proposed by MS data. For example, if MS suggests hydroxylation, NMR can determine the precise position of the new hydroxyl group on the butyric acid chain. By comparing the ¹H and ¹³C NMR spectra of the metabolite with those of the parent compound, specific changes in chemical shifts and coupling constants can be identified, revealing the structural modifications that have occurred.
The ¹⁴C label itself is at the C-1 position (carboxyl group). While ¹⁴C is a spin-1/2 nucleus, it is quadrupolar and not typically observed in standard NMR experiments. However, its presence does not interfere with the observation of the crucial ¹H and ¹³C nuclei in the rest of the molecule. The structural information obtained is therefore representative of the entire molecule.
Research Findings:
The ¹H NMR spectrum of 4-bromobutyric acid in CDCl₃ shows distinct signals for the protons at different positions on the carbon chain. chemicalbook.com For instance, the protons on the carbon adjacent to the bromine atom (C4) appear at a different chemical shift than those next to the carboxylic acid group (C2). If a metabolite were formed, for example, by substituting the bromine atom with a hydroxyl group, the NMR spectrum would show a significant upfield shift for the adjacent protons, confirming the position of the metabolic change.
Table 2: Representative ¹H NMR Spectral Data for 4-Bromobutyric Acid
| Position (Assignment) | Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH (A) | ~11.44 | Singlet (broad) | 1H |
| -CH₂-Br (B) | ~3.48 | Triplet | 2H |
| -CH₂- (C) | ~2.57 | Multiplet | 2H |
| -CH₂-COOH (D) | ~2.20 | Multiplet | 2H |
Note: Data is representative and based on typical values for 4-bromobutyric acid. chemicalbook.com Spectral details can vary with solvent and instrument.
By combining the tracking capability of the [1-¹⁴C] label with the analytical power of MS and NMR, researchers can confidently identify, quantify, and structurally characterize the metabolic products of 4-BROMOBUTYRIC ACID, [1-14C], providing a complete picture of its biotransformation.
Advanced Research Perspectives and Emerging Directions for 1 14c 4 Bromobutyric Acid Research
Development of Novel and Efficient Radiosynthetic Routes for Enhanced Specific Activity
One promising approach is the direct carboxylation using ¹⁴CO₂. researchgate.net This method offers a more direct route to labeling carboxylic acids. Recent advancements in metal-catalyzed functional group metathesis present a novel strategy for the carbon isotope labeling of carboxylic acids. researchgate.net This approach avoids the use of hazardous radioactive gases like ¹⁴CO and ¹⁴CO₂ and can be performed in a single pot under ambient conditions. researchgate.net
Another area of development focuses on the halodecarboxylation of dicarboxylic acids. acs.org This method involves the selective cleavage of a carbon-carbon bond and the introduction of a halogen. acs.org While traditionally used for non-labeled compounds, adapting this for radiosynthesis could provide a new avenue for producing [1-¹⁴C] 4-Bromobutyric acid. The choice of starting material is also a critical factor, with a balance needed between the cost of more advanced, labeled precursors and the increased labor and lower efficiency of starting from basic materials like barium [¹⁴C]-carbonate. almacgroup.com
| Synthetic Approach | Key Features | Potential Advantages | References |
| Direct Carboxylation | Utilizes ¹⁴CO₂ or other ¹⁴C sources directly. | More direct route, potentially higher specific activity. | researchgate.net |
| Metal-Catalyzed Metathesis | Functional group exchange catalyzed by metals like nickel. | Avoids hazardous gases, one-pot synthesis, ambient conditions. | researchgate.net |
| Halodecarboxylation | Cleavage of C-C bond and halogen introduction. | Potentially adaptable for radiosynthesis from dicarboxylic acids. | acs.org |
Application in Systems Biology and Multi-Omics Approaches for Holistic Metabolic Understanding
[1-14C] 4-Bromobutyric acid is a valuable tracer for elucidating metabolic pathways within the framework of systems biology. By tracing the flow of the ¹⁴C label, researchers can gain a dynamic understanding of how this short-chain fatty acid analogue is metabolized and integrated into various cellular processes. nih.gov This is particularly relevant in the study of fatty acid metabolism and its role in diseases like cancer and metabolic syndrome. nih.govmdpi.com
The integration of data from radiotracer studies with other "omics" technologies, such as metabolomics, transcriptomics, and proteomics, offers a more comprehensive view of cellular regulation. nih.govmdpi.comfrontiersin.org For instance, combining ¹⁴C tracing with metabolomics can reveal not just the fate of the labeled carbon but also the downstream effects on the entire metabolome. nih.govnih.gov This multi-omics approach allows for the identification of key regulatory nodes and metabolic shifts that would be missed by any single technique alone. mdpi.com
| Omics Integration Strategy | Information Gained | Example Application | References |
| Radiotracer + Metabolomics | Dynamic flux of the tracer and its impact on the global metabolome. | Identifying altered fatty acid metabolism in cancer cells. | mdpi.comnih.govnih.gov |
| Radiotracer + Transcriptomics | Correlation between metabolic flux and gene expression. | Understanding transcriptional regulation of metabolic pathways. | mdpi.com |
| Radiotracer + Proteomics | Linking metabolic activity with protein expression and modification. | Identifying enzymes involved in the metabolism of the tracer. | mdpi.com |
Integration with Computational Modeling and Simulation for Metabolic Flux Analysis
Computational modeling and simulation are powerful tools for interpreting the complex data generated from radiotracer experiments. Metabolic flux analysis (MFA), a key computational technique, utilizes the distribution of isotopic labels to quantify the rates of metabolic reactions within a network. plos.org By feeding the data from [1-¹⁴C] 4-Bromobutyric acid tracing experiments into MFA models, researchers can obtain a quantitative map of metabolic fluxes.
Constraint-based modeling, another computational approach, can be used to predict metabolic responses to the introduction of [1-¹⁴C] 4-Bromobutyric acid. plos.org These models can help to generate hypotheses about the metabolic fate of the compound and guide the design of future experiments. The integration of computational modeling with experimental data provides a powerful framework for a systems-level understanding of metabolism. plos.org
Exploration of Emerging Research Areas and Uncharted Biochemical Pathways
The use of [1-¹⁴C] 4-Bromobutyric acid is expanding into new research areas. As a short-chain fatty acid analogue, it can be used to probe the role of these molecules in a variety of biological processes beyond energy metabolism. nih.gov For example, short-chain fatty acids are known to have signaling roles, acting as histone deacetylase (HDAC) inhibitors and ligands for G protein-coupled receptors (GPCRs). frontiersin.org [1-¹⁴C] 4-Bromobutyric acid could be a valuable tool to study these less-understood functions.
Furthermore, this radiotracer can be employed to investigate uncharted biochemical pathways. The metabolic fate of 4-Bromobutyric acid is not fully characterized, and tracing studies can help to identify novel metabolites and enzymatic transformations. This exploration could lead to the discovery of new therapeutic targets and a deeper understanding of cellular biochemistry.
Q & A
Q. How does the crystal structure of 4-bromobutyric acid influence its reactivity in solid-phase synthesis?
- Methodological Answer : Analyze single-crystal X-ray diffraction data (e.g., space group P21/c, unit cell parameters a=7.42 Å, b=11.25 Å, c=9.87 Å) to identify reactive planes. Correlate with DFT calculations to predict nucleophilic attack sites for functionalization reactions .
Q. What contradictions exist in reported thermodynamic properties of 4-bromobutyric acid, and how can they be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
